2,3-Difluoro-4-methylaniline hydrochloride
Overview
Description
2,3-Difluoro-4-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position. The compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
2,3-Difluoro-4-methylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . High doses of this compound can also result in toxic or adverse effects, such as liver damage and altered metabolic function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, the compound can influence the production of reactive oxygen species (ROS), which are important signaling molecules in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it can be transported into the mitochondria, where it may affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,3-difluorotoluene, undergoes nitration to introduce a nitro group at the 4 position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The resulting 2,3-difluoro-4-methylaniline is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2,3-Difluoro-4-methylaniline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methylaniline hydrochloride depends on its specific application
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: The compound’s functional groups can participate in chemical reactions, leading to the formation of bioactive molecules
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-methylaniline hydrochloride: This compound has fluorine atoms at the 2 and 4 positions and a methyl group on the nitrogen atom.
N-Methyl 2,4-difluoroaniline hydrochloride: Similar to 2,4-Difluoro-N-methylaniline hydrochloride but with a different substitution pattern
Uniqueness
2,3-Difluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .
Properties
IUPAC Name |
2,3-difluoro-4-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHLSAFICKUICI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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